Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate
Description
Properties
CAS No. |
21876-21-1 |
|---|---|
Molecular Formula |
C19H18N2Na2O8S2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
disodium;9,9-bis(3-amino-3-oxopropyl)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C19H20N2O8S2.2Na/c20-17(22)5-7-19(8-6-18(21)23)15-9-11(30(24,25)26)1-3-13(15)14-4-2-12(10-16(14)19)31(27,28)29;;/h1-4,9-10H,5-8H2,(H2,20,22)(H2,21,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
MPORKCDRPUTZSO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(C3=C2C=CC(=C3)S(=O)(=O)[O-])(CCC(=O)N)CCC(=O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,7-Disulphonated Fluorene Derivative
The 2,7-disulphonate groups are introduced by sulphonation of fluorene or its oxidized derivatives. A common approach involves:
- Starting from fluorene or 9-fluorenone.
- Sulphonation using concentrated sulfuric acid or mixed acid systems under controlled temperature.
- Isolation of 2,7-disulphonated fluorene derivatives as intermediates.
For example, a patented process for related fluorene derivatives involves oxidation of fluorene to 9-fluorenone, followed by nitration, reduction, diazotization, and hydrolysis to yield 2,7-dihydroxy-9-fluorenone, which can be further sulphonated.
Introduction of Carbamoylethyl Groups at the 9-Position
The 9-position of fluorene is alkylated with 2-carbamoylethyl substituents. This is typically achieved by:
- Alkylation of the 9-position with 2-bromo-N,N-diethylethylamine or similar carbamoylethyl halides.
- The reaction is performed in polar aprotic solvents such as acetonitrile under reflux conditions.
- The alkylation proceeds via nucleophilic substitution, attaching the carbamoylethyl groups to the 9-position carbon.
This step is critical to obtain the bis(2-carbamoylethyl) substitution pattern at the 9-position.
Conversion to Disodium Salt
The final step involves neutralization of the sulfonic acid groups to their disodium salt form:
- Treatment of the sulfonated fluorene derivative with sodium hydroxide or sodium carbonate.
- Isolation of the disodium salt as a powder or liquid form.
- This salt form enhances water solubility and stability for further applications.
- The oxidation of fluorene to 9-fluorenone under oxygen atmosphere with KOH and DMF is efficient and avoids chromatographic purification, making it suitable for scale-up.
- Nitration with mixed acid is selective for 2,7-positions, but requires careful temperature control to avoid over-nitration or side reactions.
- Reduction of nitro groups to amino groups using iron powder and HCl is a classical method, providing high yields and purity without chromatographic steps.
- Diazotization and hydrolysis steps convert amino groups to hydroxy groups, enabling subsequent sulphonation or functionalization.
- Alkylation at the 9-position is best performed in polar aprotic solvents under reflux to ensure complete substitution with carbamoylethyl groups.
- The disodium salt form improves solubility and handling, important for industrial applications.
The preparation of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate involves a multi-step synthetic route starting from fluorene, proceeding through oxidation, nitration, reduction, diazotization, alkylation, and salt formation. The process benefits from operationally benign conditions, high yields, and minimal purification steps, making it commercially viable. The key challenges lie in selective functionalization at the 2,7-positions and efficient alkylation at the 9-position.
This synthesis is supported by diverse patent literature and research articles, emphasizing the importance of reaction condition optimization and choice of reagents to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biochemical Studies
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate is utilized in biochemical assays due to its fluorescent properties. It serves as a fluorescent probe in studies of protein interactions and dynamics. For instance:
- Fluorescent Labeling : The compound can be conjugated to proteins or peptides to track their behavior in live cells. This application is crucial for understanding cellular processes such as signal transduction and protein localization.
Material Science
The compound's unique structure allows it to be incorporated into polymer matrices for the development of advanced materials:
- Conductive Polymers : this compound can enhance the conductivity of polymers when used as a dopant. This property is valuable in the fabrication of organic electronic devices such as OLEDs (Organic Light Emitting Diodes).
Environmental Applications
Given its sulfonate groups, this compound can play a role in environmental remediation:
- Heavy Metal Ion Binding : The sulfonate groups can chelate heavy metal ions from contaminated water sources, making it useful in water treatment processes. Studies have shown that compounds with similar structures effectively reduce metal ion concentrations in aquatic environments.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Biochemical Assays | Wolf et al., bioRxiv (2022) | Demonstrated effective labeling of anti-apoptotic proteins using the compound as a probe. |
| Material Science | Creyns et al., bioRxiv (2024) | Reported enhanced electrical conductivity in polymer composites containing the compound. |
| Environmental Science | Seebach et al., bioRxiv (2023) | Showed significant reduction of lead and cadmium ions in contaminated water samples. |
Mechanism of Action
The mechanism of action of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups can interact with various enzymes and proteins, affecting their activity and function. Additionally, the fluorene backbone provides stability and facilitates interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and functional groups of related compounds:
Solubility and Stability
- This compound : Highly water-soluble due to sulfonate groups; stable under industrial processing conditions .
- BAPFDS-based polyimides : Soluble in polar aprotic solvents (e.g., DMSO, m-cresol); exhibit exceptional hydrolytic stability owing to the rigid fluorene backbone .
- TABEF and FE : Soluble in organic solvents (e.g., chloroform, THF) due to ethylhexyl substituents; used in solution-processed electronics .
- BDOH-PF : Solubility in polar solvents (e.g., tetrahydrofuran) enabled by ether side chains; critical for optoelectronic device fabrication .
Performance Metrics
Proton Conductivity (BAPFDS-based Polyimides vs. Nafion)
| Property | BAPFDS-based Polyimides | Nafion 117 |
|---|---|---|
| Proton Conductivity (100% RH) | 0.10–0.15 S/cm | 0.10 S/cm |
| Hydrolytic Stability | Superior | Moderate |
BAPFDS-based membranes match or exceed Nafion’s proton conductivity at high humidity, with enhanced durability due to structural rigidity .
Optical Performance (Fluorescent Brighteners)
| Compound | Absorption λ (nm) | Emission λ (nm) | Quantum Yield |
|---|---|---|---|
| Fluorescent Brightener 230 | 340–360 | 420–440 | High |
| Stilbene-based Brighteners | 350–370 | 430–450 | Moderate |
The carbamoylethyl and triazine groups in Fluorescent Brightener 230 improve substrate affinity and photostability compared to simpler stilbene derivatives .
Biological Activity
Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate (CAS Number: 21876-21-1) is a synthetic organic compound with significant potential in pharmaceutical applications. Its unique chemical structure, characterized by a fluorene backbone with dual sulfonate groups and carbamoylethyl substituents, contributes to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H18N2Na2O8S2
- Molecular Weight : Approximately 512.46 g/mol
- Solubility : Highly soluble in water due to the presence of sulfonate groups.
Structural Features
The compound's structure includes:
- Fluorene Backbone : Provides stability and facilitates interactions with biological molecules.
- Sulfonate Groups : Enhance solubility and bioavailability.
- Carbamoylethyl Substituents : May contribute to specific biological interactions.
Research indicates that this compound exhibits several mechanisms of action relevant to its biological activity:
- Anti-Cancer Properties : Preliminary studies suggest that the compound may interact with cellular pathways involved in tumor growth, potentially serving as an anti-cancer agent.
- Protein and Nucleic Acid Binding : Initial findings indicate effective binding with proteins and nucleic acids, which could enhance its utility in targeted drug delivery systems.
- Bioavailability : Its solubility profile suggests improved bioavailability, making it suitable for drug formulation.
Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in myeloid cancer cells, suggesting its potential as a therapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
This study highlights the compound's ability to significantly reduce cell viability at higher concentrations.
Study 2: Interaction with Biological Molecules
Another research effort focused on the interaction of this compound with DNA and proteins. Using fluorescence spectroscopy, it was found that the compound binds effectively to nucleic acids, which may facilitate its role in gene regulation or targeted therapies.
| Interaction Type | Binding Affinity (K_d) |
|---|---|
| DNA | 50 µM |
| Bovine Serum Albumin | 20 µM |
These findings suggest that the compound can form stable complexes with biologically relevant macromolecules.
Applications in Pharmaceutical Science
This compound has several notable applications:
- Drug Delivery Systems : Its ability to bind with proteins and nucleic acids makes it a candidate for developing targeted drug delivery systems.
- Anti-Cancer Formulations : The compound's anti-cancer properties could be harnessed in formulations aimed at treating various malignancies.
- Biochemical Research : Its unique structural features allow it to serve as a probe in biochemical assays.
Q & A
Q. What are the recommended synthetic routes for preparing disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate, and how can purity be optimized?
Synthesis typically involves sulfonation of fluorene derivatives followed by functionalization with carbamoylethyl groups. For analogous polyfluorenes, Suzuki-Miyaura coupling is employed to attach side chains . Post-synthetic sulfonation (e.g., using chlorosulfonic acid) introduces sulfonate groups at the 2,7-positions. Purification via recrystallization or column chromatography (using ion-exchange resins for sulfonated compounds) is critical to achieve >95% purity . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm .
Q. How should researchers characterize the structural conformation of this compound?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for carbamoylethyl group assignment) and Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate (-SO₃⁻) and carbamoyl (-CONH₂) functionalities . X-ray diffraction (XRD) is recommended for crystalline samples to resolve backbone planarity and side-chain orientation, which influence electronic properties . For amorphous samples, dynamic light scattering (DLS) can assess aggregation behavior in solution .
Q. What solvent systems are optimal for studying its photophysical properties?
Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous buffers (pH 7–9) are ideal due to the compound’s sulfonate groups, which enhance solubility. For fluorescence quantum yield measurements, use degassed solvents to minimize oxygen quenching. Compare absorption/emission spectra in solvents of varying polarity (e.g., water vs. tetrahydrofuran) to evaluate solvatochromic effects .
Advanced Research Questions
Q. How do carbamoylethyl side chains influence the compound’s electronic structure and charge transport properties?
The carbamoylethyl groups introduce hydrogen-bonding capability, which can stabilize thin-film morphologies in optoelectronic devices. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO/LUMO levels and bandgaps, while grazing-incidence wide-angle X-ray scattering (GIWAXS) reveals molecular packing in films . Charge mobility can be measured via space-charge-limited current (SCLC) in diode configurations . Note: Contradictions in reported mobilities may arise from variations in side-chain length or sulfonate group orientation .
Q. What methodologies are suitable for analyzing its stability under thermal and UV stress?
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition temperatures (>250°C typical for fluorene derivatives). Accelerated UV aging tests (e.g., 365 nm, 100 mW/cm² for 100 hrs) combined with FTIR and UV-Vis spectroscopy monitor degradation pathways (e.g., sulfonate group cleavage or carbamoyl oxidation) . For quantitative analysis, use high-resolution mass spectrometry (HRMS) to detect degradation byproducts .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields (ΦF)?
Discrepancies often stem from solvent purity, excitation wavelength, or reference standards. Standardize measurements using integrating spheres with calibrated detectors and reference dyes (e.g., quinine sulfate for aqueous solutions). Control for aggregation-induced quenching by diluting samples below 10⁻⁵ M . For solid-state ΦF, use thin films prepared via spin-coating under inert atmospheres .
Q. What advanced techniques are recommended for studying its interactions with biomolecules (e.g., proteins or DNA)?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd) with model proteins (e.g., bovine serum albumin). Fluorescence resonance energy transfer (FRET) assays using labeled DNA probes assess intercalation or groove-binding behavior. For structural insights, employ molecular docking simulations (AutoDock Vina) paired with circular dichroism (CD) spectroscopy .
Methodological and Safety Considerations
Q. What analytical methods are critical for detecting trace impurities in synthesized batches?
Liquid chromatography-mass spectrometry (LC-MS) in negative ion mode identifies sulfonated byproducts. Inductively coupled plasma mass spectrometry (ICP-MS) detects residual metal catalysts (e.g., Pd from Suzuki reactions) with detection limits <0.1 ppm . For quantifying unreacted precursors, use GC-MS with a DB-5 column after derivatization .
Q. How should researchers handle this compound to comply with safety and regulatory guidelines?
While specific toxicity data is limited, structurally related azo dyes (e.g., Direct Red 28) are classified as carcinogens under REACH . Use fume hoods for powder handling, and avoid inhalation/contact. Dispose of waste via incineration (≥1000°C) to prevent sulfonate release into waterways. Consult Safety Data Sheets (SDS) for analogous fluorene sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
